Cas no 19762-23-3 (methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate)

Methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate is a versatile pyrazole-based building block used in organic synthesis and pharmaceutical research. Its key structural features include an ethynyl group at the 5-position and a carboxylate ester at the 3-position, enabling diverse functionalization through click chemistry, cross-coupling, or hydrolysis reactions. The 1-methyl substitution enhances stability while maintaining reactivity. This compound is particularly valuable in the development of heterocyclic scaffolds, agrochemicals, and bioactive molecules due to its modular reactivity and compatibility with various synthetic protocols. Its well-defined reactivity profile makes it a useful intermediate for constructing complex molecular architectures in medicinal chemistry and materials science applications.
methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate structure
19762-23-3 structure
Product Name:methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
CAS No:19762-23-3
MF:C8H8N2O2
MW:164.161321640015
CID:123741
PubChem ID:45082534
Update Time:2025-08-04

methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylicacid, 5-ethynyl-1-methyl-, methyl ester
    • Pyrazole-3-carboxylic acid, 5-ethynyl-1-methyl-, methyl ester (8CI)
    • methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
    • Methyl 5-ethynyl-1-methylpyrazole-3-carboxylate
    • 19762-23-3
    • EN300-1856730
    • Inchi: 1S/C8H8N2O2/c1-4-6-5-7(8(11)12-3)9-10(6)2/h1,5H,2-3H3
    • InChI Key: UPMVPVFHKVLIBS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C(C#C)N(C)N=1)=O

Computed Properties

  • Exact Mass: 164.05864
  • Monoisotopic Mass: 164.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.1A^2
  • XLogP3: 0.7

Experimental Properties

  • PSA: 44.12

methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-Ethynyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 19762-23-3): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 19762-23-3) has emerged as a pivotal compound for researchers and industrial applications alike. This heterocyclic molecule, characterized by its pyrazole core and ethynyl functional group, offers unique reactivity that aligns with contemporary trends in click chemistry, pharmaceutical intermediates, and material science. Its structural versatility makes it a sought-after reagent for designing novel molecules with tailored properties.

The growing interest in sustainable chemistry and green synthesis has further amplified the relevance of methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate. Researchers are increasingly exploring its role in catalyzed reactions, such as Sonogashira coupling and cycloadditions, which minimize waste and energy consumption. This aligns with the global push toward eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.

From a pharmaceutical perspective, the compound’s pyrazole scaffold is a recurring motif in drug discovery, particularly in kinase inhibitors and anti-inflammatory agents. Its ethynyl moiety enables facile derivatization, making it a valuable tool for high-throughput screening and structure-activity relationship (SAR) studies. These applications resonate with trending searches like "pyrazole derivatives in drug design" and "click chemistry in medicinal chemistry."

In material science, methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate contributes to the development of functional polymers and advanced coatings. Its ability to participate in polymerization reactions and form cross-linked networks has sparked interest in creating materials with enhanced thermal stability and mechanical properties. This ties into popular queries such as "smart materials synthesis" and "polymeric building blocks."

The compound’s synthetic accessibility and scalability further bolster its appeal. Recent publications highlight optimized protocols for its preparation, often citing cost-effective starting materials and mild reaction conditions. Such advancements address common search terms like "scalable heterocyclic synthesis" and "industrial-scale pyrazole production."

Beyond its technical merits, methyl 5-ethynyl-1-methyl-1H-pyrazole-3-carboxylate exemplifies the intersection of innovation and practical utility. As the scientific community prioritizes multifunctional reagents, this compound stands out for its adaptability across disciplines—answering the demand for "versatile organic synthons" and "next-generation chemical tools."

In summary, CAS No. 19762-23-3 represents more than a niche chemical; it embodies the evolving needs of modern research. Whether in drug development, materials engineering, or sustainable chemistry, its applications reflect the dynamic interplay between molecular design and real-world challenges—a theme increasingly explored in both literature and online discourse.

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